but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
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Overview
Description
But-2-enedioic acid; 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a but-2-enedioic acid moiety and a pyrrolo[1,2-a]quinoxaline ring system, which is further substituted with a 4-methylpiperazin-1-yl group and a trifluoromethyl group. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of but-2-enedioic acid; 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolo[1,2-a]quinoxaline Core:
Introduction of the Trifluoromethyl Group:
Attachment of the 4-Methylpiperazin-1-yl Group:
Formation of But-2-enedioic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the quinoxaline ring, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, and other peroxides.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the quinoxaline ring.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
- Applied in the formulation of novel polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of but-2-enedioic acid; 4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or modulating enzyme activity, which can affect metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at various receptors, influencing cellular signaling.
DNA Intercalation: Interacting with DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
But-2-enedioic acid derivatives: Compounds with similar but-2-enedioic acid moieties but different substituents.
Pyrrolo[1,2-a]quinoxaline derivatives: Compounds with variations in the pyrrolo[1,2-a]quinoxaline core structure.
Trifluoromethyl-substituted compounds: Molecules with trifluoromethyl groups attached to different core structures.
Uniqueness:
- The combination of the but-2-enedioic acid moiety with the pyrrolo[1,2-a]quinoxaline ring and specific substituents like the 4-methylpiperazin-1-yl and trifluoromethyl groups gives this compound unique chemical and biological properties.
- Its specific structural features contribute to its distinct reactivity and potential applications in various scientific fields.
Properties
IUPAC Name |
but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPAHEUAJMCLRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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